Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound characterized by a fused benzene and oxazine ring structure. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry due to its biological activity. The compound's unique structure contributes to its classification as a member of the benzoxazine family, which are known for their diverse chemical properties and biological activities.
The compound can be synthesized through various chemical methods, primarily involving catalytic hydrogenation and rearrangement processes. Its relevance spans across chemistry, biology, and materials science, making it a subject of interest for researchers seeking to explore its properties and applications.
Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one falls under the category of heterocyclic compounds with specific classifications as follows:
The synthesis of hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through several methodologies:
The technical details of these methods often include specific reaction conditions such as temperature, pressure, and catalysts used. For example, the use of lithium aluminum hydride or sodium borohydride in reduction reactions is common to achieve desired functional groups.
The molecular structure of hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one consists of a six-membered oxazine ring fused to a benzene ring. The compound has distinct stereochemistry due to the presence of multiple chiral centers.
Key molecular data includes:
Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one participates in various chemical reactions:
The specific conditions for these reactions can vary significantly based on the desired product and the reagents used. For example, oxidation may require acidic conditions while substitution may proceed under neutral or basic environments.
The mechanism of action for hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one is complex and depends on its interaction with biological targets:
Research indicates that some derivatives exhibit inhibitory effects on platelet aggregation, suggesting potential therapeutic applications in cardiovascular diseases .
Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one is typically a solid at room temperature with varying melting points depending on purity and specific substitutions.
Key chemical properties include:
Relevant data on its reactivity indicates that it can undergo typical reactions associated with oxazines, including electrophilic aromatic substitution due to the presence of electron-rich aromatic systems.
Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific applications:
Benzoxazin-3-ones exhibit structural diversity based on ring saturation, substitution patterns, and annelation. The unsaturated 2H-benzo[b][1,4]oxazin-3(4H)-one features an aromatic benzene ring conjugated to the oxazinone moiety, as seen in platelet aggregation inhibitors like compound 7a (IC50 = 10.14 μmol/L) . In contrast, hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one contains a fully saturated cyclohexane ring fused to the oxazinone, conferring distinct stereochemical and electronic properties. Further complexity arises in spirocyclic benzoxazines, where the saturated scaffold connects to additional rings via a quaternary spiro carbon, exemplified by spiro[benzo[b][1,4]oxazine-2,1′-cyclobutane] derivatives [2]. The 7-hydroxy-substituted unsaturated variant (SMILES: O=C1NC(C(OC1)=C2)=CC=C2O) demonstrates how phenolic modifications influence electronic distribution [3].
Table 1: Structural Taxonomy of Benzoxazin-3-one Derivatives
Structural Class | Key Features | Representative Examples |
---|---|---|
Unsaturated 2H-Benzoxazin-3-ones | Planar aromatic systems, π-conjugation | 7-Hydroxy derivative [3]; Platelet inhibitors (7a-g) |
Saturated Hexahydro Derivatives | Alicyclic framework, conformational flexibility | Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one core [2] |
Spirocyclic Benzoxazines | Quaternary spiro carbon, 3D architecture | Spiro[benzo[b][1,4]oxazine-2,1′-cyclobutane] [2] |
The synthetic exploration of saturated benzoxazines accelerated with advances in transition metal catalysis and ring-closure methodologies. Early approaches relied on hydride reductions of unsaturated lactams or Smiles rearrangements, but these suffered from limited substrate scope and incompatibility with reducible functional groups [2]. A transformative breakthrough emerged in 2017 with the development of a Pd-catalyzed intramolecular C–O bond formation strategy. This method employed tert-alcohol intermediates (e.g., 5a–v) derived from regioselective epoxide opening with 2-haloanilines, followed by cyclization under Pd(allyl)Cl2/TrixiePhos catalysis [2]. The optimized conditions enabled the synthesis of challenging 6,6-, 6,5-, and 6,7-spirocycles from electron-rich aryl halides previously deemed unsuitable for cyclization.
Further innovation arrived in 2020 with chiral Pd-triazol-3-ylidene complexes incorporating the hexahydrobenzoxazine scaffold. These PEPPSI-type catalysts (e.g., trans-{2-methyl-(5aS,9aS)-5a,6,7,8,9,9a-hexahydro-4H-benzo[b][1,2,3]triazolo[1,5-d][1,4]oxazin-3-ylidene}PdI2(pyridine)) demonstrated the scaffold's utility in asymmetric synthesis [5]. The historical progression reflects a shift from classical lactamization to sophisticated transition metal-catalyzed processes that address stereochemical and electronic challenges inherent to saturated heterocycles.
Table 2: Milestones in Saturated Benzoxazine Synthesis
Time Period | Synthetic Methodology | Key Advancements | Limitations |
---|---|---|---|
Pre-2010 | Hydride reduction of unsaturated lactams | Access to 3,4-dihydro scaffolds | Functional group incompatibility; over-reduction risks |
2012 | Smiles rearrangement | Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-ones | Limited to electron-deficient systems |
2017 | Pd-catalyzed C–O cyclization | Broad substrate scope; spirocycle formation [2] | Challenges with ester/nitrile substrates |
2020 | Chiral Pd-MIC complexes | Enantioselective applications [5] | Complex ligand synthesis |
The planar conformation of unsaturated benzoxazinones facilitates π-stacking interactions with aromatic residues in biological targets, as observed in platelet aggregation inhibitors where the aromatic backbone likely interacts with hydrophobic pockets in ADP receptors . However, this planarity often correlates with poor aqueous solubility and metabolic instability. In contrast, the puckered alicyclic ring in hexahydro derivatives enhances three-dimensionality, improving solubility and enabling access to stereochemically defined binding pockets. This is exemplified by spirocyclic benzoxazines acting as Nurr-1 modulators and renin inhibitors, where the saturated scaffold's rigidity reduces the entropic penalty upon target binding [2].
The conformational flexibility of the saturated variant permits adaptive binding to diverse enzyme topologies. MAGL inhibitors featuring hexahydropyrido[4,3-b][1,4]oxazin-3-ones leverage the pseudoequatorial positioning of substituents for optimal target engagement, achieving enhanced selectivity profiles compared to flat analogs [6]. Physicochemically, the saturated scaffold exhibits higher sp3 character (Fsp3 = 0.50) versus unsaturated versions (Fsp3 = 0.25), correlating with improved solubility and metabolic stability. This property profile makes hexahydrobenzoxazinones particularly valuable for CNS-targeted therapeutics where blood-brain barrier penetration is essential [2] [6].
Table 3: Comparative Analysis of Benzoxazine Scaffolds
Property | Unsaturated Scaffolds | Saturated Hexahydro Derivatives |
---|---|---|
Aromaticity | Planar conjugated system | Non-aromatic alicyclic system |
Solubility (Log S) | Lower (∼-4.5) | Higher (∼-3.8) |
Stereochemical Complexity | Achiral or planar chirality | Multiple chiral centers; conformational isomers |
Biological Target Engagement | π-Stacking dominant | Adaptive H-bonding; van der Waals interactions |
Representative Bioactivity | Platelet aggregation inhibition (IC50 ~10 μmol/L) | MAGL inhibition; Nurr-1 modulation [2] [6] |
The structural and evolutionary trajectory of hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one underscores its transition from a synthetic curiosity to a strategic scaffold in modern drug design. Its unique three-dimensionality, complemented by advances in catalytic functionalization, positions this saturated heterocycle as a cornerstone for developing next-generation therapeutics targeting complex diseases.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: